Cas no 876870-47-2 (N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide)

N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- AKOS033970763
- Z26691336
- CHEMBL526241
- EN300-26867995
- 876870-47-2
- TCMDC-125039
-
- Inchi: 1S/C20H17N5O2/c1-13-7-6-8-15(11-13)18-17(19(26)21-20-23-22-14(2)27-20)12-25(24-18)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,21,23,26)
- InChI Key: ITAJWUCFFUPLEA-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C2C=CC=CC=2)N=C1C1C=CC=C(C)C=1)NC1=NN=C(C)O1
Computed Properties
- Exact Mass: 359.13822480g/mol
- Monoisotopic Mass: 359.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8Ų
- XLogP3: 3.3
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867995-0.05g |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
876870-47-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
1PlusChem | 1P0297P0-50mg |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
876870-47-2 | 95% | 50mg |
$3467.00 | 2024-04-20 |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Related Literature
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Comprehensive Overview of N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 876870-47-2)
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 876870-47-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique oxadiazole and pyrazole moieties, exhibits promising potential in various therapeutic applications. Researchers are particularly interested in its molecular structure, which combines a 1,3,4-oxadiazole ring with a phenylpyrazole backbone, offering a versatile scaffold for drug development.
The compound's CAS number 876870-47-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, highlights the presence of key functional groups, including the methyloxadiazole and carboxamide segments. These structural features are often associated with enhanced bioavailability and target specificity, making the compound a subject of intense study in the context of small-molecule therapeutics.
In recent years, the scientific community has explored the potential of N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in addressing unmet medical needs. For instance, its oxadiazole component is known to exhibit antimicrobial and anti-inflammatory properties, aligning with current trends in antibiotic resistance research. Additionally, the pyrazole ring is frequently investigated for its role in kinase inhibition, a hot topic in oncology and autoimmune disease treatment.
The synthesis of CAS No. 876870-47-2 involves multi-step organic reactions, often starting with the condensation of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with 5-methyl-1,3,4-oxadiazol-2-amine. This process underscores the importance of heterocyclic chemistry in modern drug design, a field that continues to evolve with advancements in green chemistry and catalytic methods. Researchers are also investigating the compound's structure-activity relationship (SAR) to optimize its efficacy and reduce potential side effects.
From a commercial perspective, N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is of interest to pharmaceutical companies focusing on personalized medicine and targeted therapies. Its modular structure allows for derivatization, enabling the development of analogs with tailored properties. This adaptability is particularly relevant in the era of AI-driven drug discovery, where computational models predict the bioactivity of novel compounds with high accuracy.
Environmental and regulatory considerations also play a role in the compound's applications. Unlike many synthetic intermediates, CAS No. 876870-47-2 is not classified as a hazardous material, making it a safer option for laboratory and industrial use. This aligns with the growing demand for sustainable chemistry practices and eco-friendly pharmaceuticals, topics frequently searched by professionals in the field.
In summary, N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide represents a compelling example of how heterocyclic compounds can drive innovation in drug development. Its unique combination of oxadiazole and pyrazole functionalities, coupled with its non-toxic profile, positions it as a valuable candidate for future therapeutic breakthroughs. As research progresses, this compound is likely to remain a focal point in discussions about next-generation pharmaceuticals and precision medicine.
876870-47-2 (N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide) Related Products
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)




